molecular formula C22H32N4O5S B12412688 Acotiamide methyl ether-d9

Acotiamide methyl ether-d9

Cat. No.: B12412688
M. Wt: 473.6 g/mol
InChI Key: PUOIEIREOKNEIS-SUJHKIPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acotiamide methyl ether-d9 is an isotope-labeled analog of acotiamide methyl ether. It is a metabolite of acotiamide, which is known for its role as an acetylcholinesterase inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of acotiamide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acotiamide methyl ether-d9 involves the incorporation of deuterium atoms into the molecular structure of acotiamide methyl ether. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions can vary, but generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and techniques to ensure the high purity and yield of the final product. The production process is carefully monitored to maintain the integrity of the deuterium labeling .

Chemical Reactions Analysis

Types of Reactions

Acotiamide methyl ether-d9 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated compounds .

Scientific Research Applications

Acotiamide methyl ether-d9 is used in various scientific research applications, including:

Mechanism of Action

Acotiamide methyl ether-d9 exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine. This inhibition leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The compound also acts on muscarinic receptors, modulating gastrointestinal motility and improving gastric emptying .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which allows for precise tracking and analysis in pharmacokinetic and metabolic studies. This labeling provides valuable insights into the behavior of acotiamide and its metabolites in biological systems .

Properties

Molecular Formula

C22H32N4O5S

Molecular Weight

473.6 g/mol

IUPAC Name

N-[2-[di(propan-2-yl)amino]ethyl]-2-[[2,4,5-tris(trideuteriomethoxy)benzoyl]amino]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C22H32N4O5S/c1-13(2)26(14(3)4)9-8-23-21(28)16-12-32-22(24-16)25-20(27)15-10-18(30-6)19(31-7)11-17(15)29-5/h10-14H,8-9H2,1-7H3,(H,23,28)(H,24,25,27)/i5D3,6D3,7D3

InChI Key

PUOIEIREOKNEIS-SUJHKIPASA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=C(C=C1C(=O)NC2=NC(=CS2)C(=O)NCCN(C(C)C)C(C)C)OC([2H])([2H])[2H])OC([2H])([2H])[2H]

Canonical SMILES

CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2OC)OC)OC)C(C)C

Origin of Product

United States

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